N-(2-Ethyl-6-methylphenyl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-3-10-6-4-5-9(2)12(10)15-11-7-13-14-8-11/h4-8,15H,3H2,1-2H3,(H,13,14) |
InChI Key |
QCDKFIPIQDWBMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=CNN=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-6-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2-ethyl-6-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Coupling Reactions
The compound participates in cross-coupling reactions with halogenated aromatic systems. These reactions typically employ palladium catalysts under Suzuki-Miyaura conditions, forming biaryl structures.
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 hrs | Biaryl derivatives with >75% yield |
Key intermediates involve coordination of the pyrazole nitrogen to the palladium center, facilitating transmetallation with boronic acids.
Alkylation and Protection Strategies
The primary amine group undergoes selective alkylation while preserving the pyrazole ring’s integrity. Researchers achieved monoalkylation using:
-
Reagents : Alkyl halides (e.g., methyl iodide)
-
Base : 1 equiv. NaH in THF at 0°C → RT
-
Outcome : Exclusive N-alkylation without ring substitution .
textExample: N-(2-Ethyl-6-methylphenyl)-1H-pyrazol-4-amine + CH₃I → N-(2-Ethyl-6-methylphenyl)-1-methyl-1H-pyrazol-4-amine (87% yield)[2]
Dehydration and Cyclocondensation
Under acidic conditions (H₂SO₄, Δ), the amine group facilitates intramolecular cyclization with adjacent carbonyl groups, forming fused heterocycles . This reaction is critical for synthesizing polycyclic frameworks.
Mechanism :
-
Protonation of the amine group
-
Nucleophilic attack on carbonyl carbon
-
Loss of H₂O and aromatization
Schiff Base Formation
The primary amine reacts with aldehydes (e.g., terephthalaldehyde) to form imine linkages , confirmed by IR absorption at 3231 cm⁻¹ (N–H stretch) and 1620 cm⁻¹ (C=N) .
| Aldehyde | Solvent | Product | Yield |
|---|---|---|---|
| Benzene-1,4-dicarboxaldehyde | Anhydrous MeOH | Bis-pyrazolyl Schiff base | 68% |
This reaction demonstrates the compound’s utility in constructing supramolecular architectures .
Electrophilic Aromatic Substitution
The pyrazole ring undergoes nitration and halogenation at the C3/C5 positions. Key findings:
-
Nitration : HNO₃/H₂SO₄ at 0°C → nitro derivatives (52–60% yield) .
-
Bromination : Br₂ in CCl₄ → 3-bromo-1H-pyrazol-4-amine analogs .
Steric hindrance from the 2-ethyl-6-methylphenyl group directs electrophiles to meta positions relative to the amine.
Coordination Chemistry
The pyrazole nitrogen and amine group act as bidentate ligands for transition metals (e.g., Cu²⁺, Ni²⁺). Complexes exhibit:
Biological Activity-Related Reactions
While not directly a chemical reaction, the compound’s metabolic oxidation (cytochrome P450-mediated) produces hydroxylated derivatives, which show enhanced binding to kinase targets in anticancer studies .
Scientific Research Applications
N-(2-Ethyl-6-methylphenyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-Ethyl-6-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
X2705 (PDB entry: 5RH7)
This compound, described in Table 1 of , shares a pyrazole core and a 2-ethyl-6-methylphenyl substituent but is part of a larger propanamide derivative. Key differences include:
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Synthesized in , this compound replaces the phenyl group with a pyridinyl moiety and introduces a cyclopropylamine.
- Synthetic Yield : 17.9% (lower than typical yields for simpler pyrazole amines, e.g., 75–80% in ).
- Physicochemical Properties : Melting point 104–107°C; molecular weight 215 g/mol (vs. ~203 g/mol for the target compound). The pyridine ring may improve solubility but reduce metabolic stability .
Quinazoline-Pyrazole Hybrids
describes quinazoline derivatives with pyrazole or pyridinyl substituents, such as 7n and 7o :
| Compound | Molecular Formula | Yield (%) | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 7n | C₂₁H₁₉N₅ | 79.8 | 342.1 | Methyl, p-tolyl, pyridin-3-yl |
| 7o | C₂₁H₁₉N₅ | 75.7 | 342.1 | Ethyl, phenyl, pyridin-3-yl |
| Target Compound | C₁₂H₁₇N₃ | N/A | ~203.3 | 2-Ethyl-6-methylphenyl, pyrazole-4-amine |
Key Observations :
Substituent Effects on Bioactivity
- 2-Ethyl-6-Methylphenyl Group : This substituent in the target compound and X2705 enhances hydrophobic interactions with protease pockets, as evidenced by Mpro binding studies . In contrast, N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () lacks this group, which may explain its unconfirmed antiviral activity.
- Pyridine vs.
Biological Activity
N-(2-Ethyl-6-methylphenyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Pyrazole Derivatives
Pyrazoles are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of pyrazoles allows for various substitutions that can enhance their pharmacological profiles. The specific compound this compound has been studied for its potential as an anticancer agent and its effects on various cellular pathways.
Research indicates that pyrazole derivatives can exert their biological effects through several mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives, including this compound, have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, a related compound exhibited potent CDK2 inhibitory activity with a Ki value of 0.005 µM and demonstrated significant antiproliferative effects against cancer cell lines .
- Antiproliferative Activity : The compound has shown sub-micromolar antiproliferative activity across various cancer cell lines. In vitro studies demonstrated that it could induce apoptosis and cell cycle arrest in ovarian cancer cells by reducing the phosphorylation of retinoblastoma protein .
- Anti-inflammatory Properties : Pyrazole derivatives have also been noted for their anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory responses .
Research Findings
A summary of key findings from recent studies on this compound and related compounds is presented below:
Case Studies
Several case studies illustrate the effectiveness of pyrazole derivatives in clinical and preclinical settings:
- Ovarian Cancer : A study demonstrated that a related pyrazole derivative significantly reduced tumor growth in mouse models by inducing apoptosis via CDK inhibition .
- Colon Cancer : In vitro tests showed that specific pyrazole compounds effectively inhibited the growth of HT-29 colon cancer cells, suggesting their potential as therapeutic agents .
- Inflammatory Models : In vivo studies using carrageenan-induced paw edema models revealed that certain pyrazole derivatives exhibited superior anti-inflammatory effects compared to standard treatments like aspirin .
Q & A
Q. Basic
- H NMR : Signals for aromatic protons (δ 6.5–8.5 ppm), NH groups (broad peaks δ 4–6 ppm), and alkyl substituents (e.g., ethyl/methyl groups at δ 1–3 ppm). Splitting patterns reveal coupling constants () for structural elucidation .
- HRMS : Confirms molecular ion ([M+H]) with mass accuracy <5 ppm.
- IR Spectroscopy : Stretching vibrations for NH (3298 cm) and aromatic C=C (1450–1600 cm) .
In structure-activity relationship (SAR) studies targeting pyrazole amines, how can systematic substitution on the phenyl or pyrazole rings be designed to elucidate electronic effects on bioactivity?
Q. Advanced
- Substituent variation : Introduce electron-withdrawing (e.g., -NO, -CF) or donating (-OCH, -CH) groups to assess electronic effects on receptor binding .
- Computational modeling : Density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
- Biological assays : Pair synthetic derivatives with in vitro assays (e.g., enzyme inhibition) to correlate structural modifications with activity trends .
What purification methods are optimal for isolating this compound, and how does solvent choice impact yield?
Q. Basic
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (0–100%) effectively separate polar impurities.
- Recrystallization : Ethanol or methanol can yield high-purity crystals if solubility permits.
- Solvent impact : Polar solvents like DMSO enhance reaction homogeneity but complicate removal during workup, necessitating careful extraction (e.g., dichloromethane/water partitioning) .
When encountering discrepancies in reported synthetic yields, what experimental variables should be re-examined to optimize reproducibility?
Q. Advanced
- Catalyst loading : Copper(I) bromide concentrations (e.g., 0.101 g in ) directly affect coupling efficiency.
- Reaction duration : Extended stirring (e.g., 48 hours) may improve conversion .
- Temperature control : Deviations from 35°C can lead to side reactions (e.g., over-oxidation).
- Base selection : Cesium carbonate’s superior solubility in DMSO vs. alternatives like KCO .
How can computational chemistry tools predict the reactivity and stability of this compound in various solvents?
Q. Basic
- Solvent parameterization : Use Hansen solubility parameters (HSPs) to predict solubility in solvents like DMSO, ethanol, or chloroform.
- DFT calculations : Optimize molecular geometry and calculate Gibbs free energy to assess thermodynamic stability .
What strategies resolve overlapping signals in the 1^11H NMR spectra of N-substituted pyrazole amines?
Q. Advanced
- 2D NMR : HSQC and HMBC correlate H and C signals to assign diastereotopic protons or complex coupling .
- Variable temperature NMR : Elevating temperature (e.g., 50°C) reduces signal broadening caused by slow exchange processes.
- Decoupling experiments : Suppress coupling from adjacent nuclei to simplify splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
